Tyrosyl-5-aminovalerylphenylalanylmethionine
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Overview
Description
Tyrosyl-5-aminovalerylphenylalanylmethionine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, including tyrosine, 5-aminovaleric acid, phenylalanine, and methionine. The specific arrangement of these amino acids endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosyl-5-aminovalerylphenylalanylmethionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the exposed amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-5-aminovalerylphenylalanylmethionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through specific chemical reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides for amide bond formation, can be used under controlled conditions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptide with new functional groups.
Scientific Research Applications
Tyrosyl-5-aminovalerylphenylalanylmethionine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tyrosyl-5-aminovalerylphenylalanylmethionine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tyrosyl-5-aminovalerylphenylalanine: Lacks the methionine residue, resulting in different chemical properties.
Tyrosyl-5-aminovalerylphenylalanylglycine: Contains glycine instead of methionine, affecting its biological activity.
Tyrosyl-5-aminovalerylphenylalanylleucine: Substitutes leucine for methionine, altering its interaction with molecular targets.
Uniqueness
Tyrosyl-5-aminovalerylphenylalanylmethionine is unique due to the presence of methionine, which can undergo oxidation and reduction reactions, providing additional functional versatility. This compound’s specific amino acid sequence also contributes to its distinct biological and chemical properties, making it a valuable tool in various research applications.
Properties
CAS No. |
82518-82-9 |
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Molecular Formula |
C28H38N4O6S |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[5-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C28H38N4O6S/c1-39-16-14-23(28(37)38)32-27(36)24(18-19-7-3-2-4-8-19)31-25(34)9-5-6-15-30-26(35)22(29)17-20-10-12-21(33)13-11-20/h2-4,7-8,10-13,22-24,33H,5-6,9,14-18,29H2,1H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t22-,23-,24-/m0/s1 |
InChI Key |
OGHQTJIQXKVEFO-HJOGWXRNSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCCNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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